molecular formula C4H7F3N2 B1141709 1,2,2-trifluoropiperazin CAS No. 1314931-12-8

1,2,2-trifluoropiperazin

Cat. No.: B1141709
CAS No.: 1314931-12-8
M. Wt: 140.1069896
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-Trifluoropiperazin (CAS: 1314931-12-8) is a fluorinated piperazine derivative with the molecular formula C₄H₇F₃N₂ and a molecular weight of 140.11 g/mol . Its structure features three fluorine atoms substituted on two adjacent carbons of the six-membered piperazine ring (Figure 1). This compound is primarily utilized in pharmaceutical intermediates and fine chemical synthesis, as indicated by its commercial availability through suppliers like Hairui Chemical .

Properties

CAS No.

1314931-12-8

Molecular Formula

C4H7F3N2

Molecular Weight

140.1069896

Synonyms

1,2,2-trifluoropiperazin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethylphenylpiperazines (TFMPP Regioisomers)

Regioisomeric trifluoromethylphenylpiperazines (2-, 3-, and 4-TFMPP) are disubstituted piperazines where the trifluoromethyl group is attached to different positions on a phenyl ring (Figure 2). Key differences include:

  • Analytical Differentiation : GC-IRD and GC-MS studies reveal distinct spectral profiles for each regioisomer, enabling precise identification. For example, 3-TFMPP exhibits unique IR absorption bands compared to 2- and 4-TFMPP due to variations in electron-withdrawing effects .
  • Pharmacological Activity : While 1,2,2-trifluoropiperazin lacks direct pharmacological data, TFMPP analogues are studied as dopamine uptake inhibitors. Substituent position significantly impacts receptor binding; 4-TFMPP shows higher selectivity for serotonin receptors than 2-TFMPP .
Table 1: Key Properties of TFMPP Regioisomers vs. 1,2,2-Trifluoropiperazin
Property 1,2,2-Trifluoropiperazin 2-TFMPP 3-TFMPP 4-TFMPP
Molecular Formula C₄H₇F₃N₂ C₁₁H₁₂F₃N₂ C₁₁H₁₂F₃N₂ C₁₁H₁₂F₃N₂
Substituent Position Piperazine C1, C2 Phenyl C2 Phenyl C3 Phenyl C4
Key Application Pharmaceutical intermediate CNS agents Analytical standards Serotonin agonists
Differentiation Method N/A GC-IRD GC-MS GC-IRD

Arylpiperazines with Trifluoromethyl Groups

Compounds such as MK69 and MK22 (arylpiperazines with trifluoromethylphenyl groups) share structural motifs with 1,2,2-trifluoropiperazin but differ in substitution patterns:

  • MK69: Features a trifluoromethylphenyl group attached to the piperazine nitrogen, forming a butan-1-one derivative.
  • MK22: A propan-1-one analogue with similar arylpiperazine substitution. The ketone group introduces polarity, which may reduce metabolic stability relative to non-ketone derivatives .

1-(2,2,2-Trifluoroethyl)piperazine Hydrochloride

This compound (CAS: 195447-63-3) substitutes a trifluoroethyl group on the piperazine nitrogen. Key contrasts with 1,2,2-trifluoropiperazin include:

  • Electronic Effects : The trifluoroethyl group is strongly electron-withdrawing, reducing the basicity of the adjacent nitrogen compared to the fluorine atoms in 1,2,2-trifluoropiperazin .
  • Applications : Used in drug discovery for its enhanced metabolic resistance, whereas 1,2,2-trifluoropiperazin may serve as a building block for more complex fluorinated systems .

2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one

This derivative (Figure 3) incorporates a pyrimidinyl group, which introduces hydrogen-bonding capability absent in 1,2,2-trifluoropiperazin.

Structural and Functional Implications

  • This contrasts with TFMPP analogues, where the phenyl ring delocalizes electron density .
  • Solubility : The compact structure of 1,2,2-trifluoropiperazin likely confers higher water solubility compared to bulkier arylpiperazines like MK69 .

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